molecular formula C10H8O2 B3014421 2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one CAS No. 65596-88-5

2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one

Cat. No.: B3014421
CAS No.: 65596-88-5
M. Wt: 160.172
InChI Key: DQYKWUOLGDGKNU-UHFFFAOYSA-N
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Description

2-Oxatricyclo[5.4.0.0,3,5]undeca-1(11),7,9-trien-6-one is a useful research compound. Its molecular formula is C10H8O2 and its molecular weight is 160.172. The purity is usually 95%.
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Scientific Research Applications

1. Chemical Reactions and Synthesis:

  • Compounds derived from Diels-Alder reactions, including those similar to "2-Oxatricyclo[5.4.0.0^3,5]undeca-1(11),7,9-trien-6-one," have been synthesized and characterized. Their structures, featuring hetero-oxygen-containing five-membered rings, have been studied using advanced spectral methods and X-ray diffraction analysis (Zukerman-Schpector et al., 2001).
  • A study demonstrated the [4 + 3] cycloaddition of aminoallyl cations with 1,3-dienes to produce compounds including "11-Oxatricyclo[4.3.1.1^2,5]undec-3-en-10-one," highlighting the versatility of these reactions in organic synthesis (Jonghoon Oh et al., 2003).

2. Structural and Conformational Analysis:

  • The structure of "Curcumenol," a compound with a similar tricyclic structure, was analyzed, revealing distinct envelope shapes in its fused rings. This research contributes to the understanding of the spatial arrangement of such tricyclic compounds (Omer Abdalla Ahmed Hamdi et al., 2010).
  • Another study focused on the intramolecular photocycloaddition of 4-phenoxybut-1-enes, leading to the formation of "4-oxatricyclo[7.2.0.0]undeca-2,10-dienes," which is closely related to the compound . This research highlights the impact of substituents on photocycloaddition reactions (S. AlQaradawi et al., 1992).

Properties

IUPAC Name

1a,7a-dihydro-1H-cyclopropa[b]chromen-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c11-10-6-3-1-2-4-8(6)12-9-5-7(9)10/h1-4,7,9H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYKWUOLGDGKNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1OC3=CC=CC=C3C2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101346830
Record name 1a,7a-Dihydro-1H-cyclopropa[b]chromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65596-88-5
Record name 1a,7a-Dihydro-1H-cyclopropa[b]chromen-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101346830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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